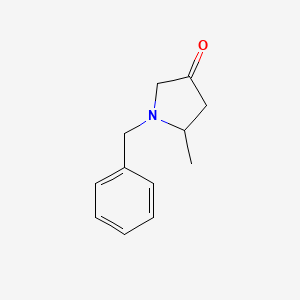

1-Benzyl-5-methylpyrrolidin-3-one

Description

Significance of Pyrrolidinone Scaffolds in Modern Organic Synthesis

Pyrrolidinone and its derivatives are integral to modern organic synthesis due to their presence in numerous natural products and pharmaceuticals. uran.uaaalto.fi The pyrrolidinone ring can be strategically modified at various positions, allowing for the creation of diverse molecular architectures. This structural versatility makes them valuable building blocks for creating complex molecules with specific biological activities. nih.govresearchgate.net For instance, substituted pyrrolidines are key components in organocatalysis and are abundant in biologically active natural products. aalto.fi The development of efficient methods for synthesizing substituted pyrrolidinones, including those with stereocontrolled quaternary carbon centers, remains an active area of research. aalto.fi

Historical Context of N-Benzylpyrrolidinone Research in Chemical Literature

The study of N-benzylpyrrolidinones has a rich history, driven by their utility as synthetic intermediates and their interesting pharmacological properties. The N-benzyl group serves as a common protecting group for the nitrogen atom of the pyrrolidinone core, which can be readily introduced and later removed under various reaction conditions. Furthermore, the benzyl (B1604629) group itself can influence the biological activity of the molecule.

Research into N-benzylpyrrolidinone derivatives has explored their potential in various therapeutic areas. For example, multitargeted molecular hybrids of N-benzylpyrrolidine derivatives have been designed and synthesized for the treatment of Alzheimer's disease. nih.gov These compounds have shown the ability to inhibit key enzymes and reduce the aggregation of amyloid-β peptides associated with the disease. nih.gov Synthetic efforts have focused on creating libraries of these compounds to explore structure-activity relationships. researchgate.net

Current Research Landscape and Emerging Directions for 1-Benzyl-5-methylpyrrolidin-3-one

While extensive research exists for the broader class of N-benzylpyrrolidinones, specific, in-depth studies on This compound are limited in the publicly available scientific literature. Its existence is confirmed through its CAS number, 23770-07-2, and its availability from various chemical suppliers.

The current research landscape for this specific compound appears to be primarily as a building block or intermediate in the synthesis of more complex molecules. The presence of a ketone at the 3-position and a methyl group at the 5-position offers multiple sites for chemical modification.

Emerging research directions for This compound can be inferred from studies on analogous structures:

Asymmetric Synthesis and Catalyst Development: The chiral center at the 5-position suggests that enantioselective syntheses of this compound could be a valuable research avenue. The development of catalysts for the stereocontrolled synthesis of substituted pyrrolidin-3-ones is an ongoing challenge. aalto.fi

Scaffold for Medicinal Chemistry: Based on the biological activities of other N-benzylpyrrolidine derivatives, This compound could serve as a scaffold for the development of new therapeutic agents. nih.gov Its derivatives could be screened for a variety of biological targets.

Intermediate for Complex Molecule Synthesis: The ketone functionality at the 3-position can be readily transformed into other functional groups, making it a potentially valuable intermediate for the synthesis of complex natural products or other target molecules.

Interactive Data Tables

Below are data tables summarizing key information for This compound and a related compound for comparative context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23770-07-2 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₅NO | sigmaaldrich.com |

| Molecular Weight | 189.25 g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | 1-benzyl-5-methyl-3-pyrrolidinone | sigmaaldrich.com |

Table 2: Related N-Benzylpyrrolidinone Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Research Area | Reference |

| 1-Benzyl-2-pyrrolidinone | 5291-77-0 | C₁₁H₁₃NO | 175.23 g/mol | Undergoes reduction to yield N-benzylpyrrolidine | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHLMHWFYQKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 5 Methylpyrrolidin 3 One and Its Analogues

Strategies for the Construction of the Pyrrolidinone Core

The formation of the five-membered lactam ring is the key step in the synthesis of pyrrolidinone derivatives. This can be achieved through several intramolecular cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.

Intramolecular reactions are powerful tools for constructing cyclic systems like pyrrolidinones, often providing high yields and control over stereochemistry. Key methods include classical condensation reactions and modern catalytic processes.

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester that proceeds in the presence of a base to yield a cyclic β-keto ester. rsc.orgresearchgate.net This reaction is particularly effective for the formation of five- and six-membered rings. researchgate.netresearchgate.net The synthesis of N-substituted pyrrolidin-3-ones, such as the N-benzyl analogue, can be efficiently achieved using this approach.

| Reaction Step | Description | Key Reagents/Conditions | Reported Yield Improvement |

|---|---|---|---|

| Diester Formation | Synthesis of the acyclic diester precursor from ethyl acrylate (B77674) via addition and substitution reactions. | Ethyl acrylate, Benzylamine (B48309) | N/A |

| Dieckmann Cyclization | Intramolecular condensation of the diester to form a cyclic β-keto ester. | Base (e.g., Sodium alkoxide, Granular Sodium) | Yield increased to 64.0% with granular sodium. researchgate.net |

| Hydrolysis & Decarboxylation | Removal of the ester group to yield the final pyrrolidin-3-one. | Acid or base, Heat | N/A |

Modern synthetic chemistry has introduced several novel intramolecular pathways for constructing the pyrrolidinone ring from substrates already containing an amide moiety. These methods often rely on metal-catalyzed or radical-mediated C-C or C-N bond formations.

One such strategy is the copper-promoted intramolecular aminooxygenation of alkenes. This method has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. google.com For example, γ,δ-unsaturated sulfonamides can be cyclized to form the pyrrolidine (B122466) ring, with the stereochemical outcome influenced by the position of substituents on the alkene chain. google.com

Another advanced approach involves the intramolecular radical amidooxygenation of unactivated alkenes. In this transition-metal-free method, γ,δ-unsaturated N-aryloxyamides react to form alkoxyaminated pyrrolidinones. google.com The reaction cascade is initiated by the generation of an amidyl radical, which then undergoes a 5-exo cyclization. google.com

Furthermore, the cyclization of amide dianions with electrophiles like epibromohydrin (B142927) provides a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. thieme-connect.de This method involves generating a dianion from an N-arylacetamide using a strong base, which then reacts with epibromohydrin to form the cyclized product in high yields. thieme-connect.de

The Mitsunobu reaction is a powerful tool in organic synthesis for converting a primary or secondary alcohol into a variety of functional groups, including esters and azides, with inversion of stereochemistry. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

In the context of pyrrolidinone synthesis, the Mitsunobu reaction can be applied intramolecularly. An appropriately substituted amino alcohol can undergo cyclization via an intramolecular Sₙ2 reaction to form the heterocyclic ring. For instance, the intramolecular Mitsunobu reaction of a 4-hydroxyproline (B1632879) derivative has been used as a key step in the synthesis of more complex pyrrolidine-containing structures. nih.gov This approach is also valuable in ring-expansion reactions, where a prolinol (a pyroglutaminol derivative) can be converted to a piperidine (B6355638) derivative under Mitsunobu conditions, demonstrating the reaction's versatility in manipulating heterocyclic systems.

The synthesis of specifically substituted pyrrolidinones like 1-Benzyl-5-methylpyrrolidin-3-one often requires multi-step sequences that allow for the precise introduction of substituents at desired positions. Chiral pool synthesis, starting from readily available, enantiopure building blocks, is a common and effective strategy.

(S)-Pyroglutamic acid is an inexpensive and highly versatile chiral synthon derived from the cyclization of glutamic acid. thieme-connect.de Its rigid structure and multiple functional groups (a lactam, a carboxylic acid) make it an excellent starting material for the asymmetric synthesis of a wide range of proline and pyrrolidinone derivatives. researchgate.netthieme-connect.de

While a direct, published route for the synthesis of this compound from pyroglutamic acid is not prominently documented, the synthesis of closely related analogues highlights the utility of this precursor. For example, a synthetic route has been developed for N-benzyl-5(S)-substituted pyrrolidin-2-ones starting from N-benzyl-5(S)-pyroglutaminol. thieme-connect.de The pyroglutaminol itself is readily prepared by the selective reduction of the carboxylic acid function of pyroglutamic acid. The synthesis proceeds by first protecting the lactam nitrogen with a benzyl (B1604629) group, followed by reduction of the acid to a primary alcohol to yield N-benzyl-5(S)-pyroglutaminol. This intermediate can then be further functionalized. thieme-connect.de This demonstrates a viable multi-step strategy starting from a pyroglutamic acid derivative to access N-benzylated pyrrolidinone systems. thieme-connect.de

Multi-step Synthetic Routes to this compound

Synthesis from Itaconic Acid and Benzylamines

Itaconic acid, a bio-renewable C5 dicarboxylic acid, presents a potential starting point for the synthesis of five-membered heterocycles. However, its direct use for the synthesis of this compound is challenging due to inherent reactivity that favors the formation of alternative isomers. Research has shown that the reductive amination of itaconic acid with ammonia (B1221849) over various catalysts can produce N-unsubstituted pyrrolidones. researchgate.net This process, however, typically yields a mixture of 3-methyl-2-pyrrolidone and 4-methyl-2-pyrrolidone, products of hydrogenation and subsequent cyclization, rather than the desired 3-oxo isomer. researchgate.net

A related approach involves the reaction of N-benzylcitraconimide, a derivative of citraconic acid (an isomer of itaconic acid), with benzylamine. This reaction proceeds via Michael addition of the amine to the electron-deficient double bond followed by cyclization. However, this pathway leads to the formation of 1-benzyl-3-benzylamino-3-methylpyrrolidine-2,5-dione, a succinimide (B58015) derivative, not the target 3-ketone. prepchem.com These examples underscore a regiochemical challenge: the functional groups on itaconic acid and its derivatives preferentially direct reactions to form the thermodynamically stable 2-oxo (lactam) or 2,5-dioxo (succinimide) pyrrolidine rings.

Synthesis from Levulinic Acid Derivatives and Reductive Amination Pathways

Levulinic acid (4-oxopentanoic acid) is another key biomass-derived platform chemical widely explored for the synthesis of pyrrolidones. The established pathway for this conversion is a reductive amination involving a primary amine, such as benzylamine. The reaction mechanism proceeds through three key steps: (i) the formation of an imine between the amine and the C-4 ketone of levulinic acid, (ii) hydrogenation of the imine, and (iii) subsequent intramolecular cyclization of the resulting γ-amino acid.

This final cyclization step is an amidation reaction between the secondary amine and the terminal carboxylic acid, which invariably forms a lactam. Consequently, this route robustly produces N-substituted-5-methylpyrrolidin-2 -ones. For instance, the reaction of levulinic acid with benzylamine yields 1-benzyl-5-methylpyrrolidin-2-one. While various catalysts, including iridium-polyvinylpyrrolidone (Ir-PVP) and cobalt carbonyl (Co₂(CO)₈), have been developed to facilitate this transformation efficiently, this pathway is fundamentally unsuited for producing the this compound isomer. organic-chemistry.org

Nucleophilic Displacement Reactions for Pyrrolidinone Formation

Intramolecular nucleophilic displacement is a cornerstone strategy for constructing the pyrrolidin-3-one core, avoiding the thermodynamic sinks that lead to 2-pyrrolidone formation. A classic and effective method is the Dieckmann cyclization. researchgate.net This reaction involves the intramolecular condensation of a diester, where one ester enolate attacks the other ester carbonyl in a nucleophilic acyl substitution. For the synthesis of N-benzyl-3-pyrrolidinone, this would start with a precursor like N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester. Treatment with a strong base (e.g., sodium ethoxide) induces cyclization to a β-keto ester, which upon acidic hydrolysis and decarboxylation yields the target N-benzyl-3-pyrrolidinone. researchgate.net This method was shown to be effective, with improvements in the cyclization step increasing the yield significantly to 64.0%. researchgate.net

More contemporary approaches include cascade reactions that form the ring via nucleophilic attack. One such method is an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion. rsc.org In this process, a precursor such as cinnamylaziridine is treated with NBS and a nitrogen nucleophile. The reaction proceeds through a bromonium ion intermediate, which is opened by the aziridine nitrogen to form a reactive aziridinium (B1262131) ion. A subsequent intramolecular S_N2 attack by the tethered nitrogen nucleophile occurs at the less sterically hindered carbon, expanding the three-membered ring to a five-membered pyrrolidine with high diastereoselectivity. rsc.org

Enantioselective Synthesis of Chiral this compound Systems

The creation of chiral pyrrolidines is of paramount importance for pharmaceutical applications. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which often requires sophisticated catalytic or stoichiometric chiral controllers.

Catalytic Asymmetric Approaches to Pyrrolidine and Pyrrolidinone Derivatives

Catalytic asymmetric reactions offer an efficient route to chiral pyrrolidines by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One of the most powerful methods for this purpose is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (dipolarophile). mdpi.comnih.gov The azomethine ylide, often generated in situ from the condensation of an α-amino acid and an aldehyde, reacts with the alkene in a [3+2] cycloaddition to form the pyrrolidine ring. Chirality is induced by using a chiral metal catalyst that coordinates to one of the reactants, directing the approach of the other and thus controlling the stereochemistry of the newly formed stereocenters. nih.govacs.org

Another significant strategy is organocatalysis , which uses small, chiral organic molecules as catalysts. For instance, cinchona alkaloid-derived bifunctional amino-squaramide catalysts have been successfully employed in asymmetric cascade reactions to synthesize highly substituted pyrrolidines bearing a stereogenic quaternary center at the C-3 position with high enantio- and diastereoselectivity. rsc.org

Below is a table summarizing various catalytic asymmetric approaches to pyrrolidine synthesis.

| Catalyst System | Reaction Type | Substrates | Product Type | Selectivity | Reference(s) |

| Chiral Silver(I)/ThioClickFerrophos | [3+2] Cycloaddition | Azomethine ylides + α-Enones | endo-Pyrrolidines | High ee and dr | nih.gov |

| Chiral N,N'-Dioxide/Ni(II) Complex | Conjugate Addition / Rearrangement | Vinyl azides + Alkenyloxindoles | Spiropyrrolines | Up to 98% ee, >19:1 dr | nih.gov |

| Cinchonidine-derived Squaramide | Michael/Michael Cascade | N-Tosyl aminomethyl enone + Cyano-unsaturated ketone | C3-Quaternary Pyrrolidines | High ee and dr | rsc.org |

| Iridium/Chiral Diene Complex | Hydrogenative Cascade | Racemic diols + Primary amines | Chiral Pyrrolidines | Good to excellent ee | organic-chemistry.org |

Use of Chiral Auxiliaries in Pyrrolidinone Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy has been effectively applied to the synthesis of chiral pyrrolidines.

A prominent example is the use of Oppolzer's camphorsultam in a 1,3-dipolar cycloaddition. acs.org In a synthesis of a key chiral pyrrolidine fragment for the drug Upadacitinib, pent-2-ynoic acid was first attached to the chiral camphorsultam. The resulting dipolarophile then underwent a cycloaddition with an azomethine ylide. The bulky, rigid structure of the camphorsultam auxiliary effectively shielded one face of the dipolarophile, leading to the formation of the desired diastereomer with high selectivity (diastereomeric ratio of 98:2 at 0 °C). acs.org The auxiliary was then cleanly removed by hydrolysis to yield the enantioenriched pyrrolidine carboxylic acid. acs.org

Other successful auxiliaries include Evans oxazolidinones and N-tert-butanesulfinyl groups, which act as effective stereochemical controllers in the synthesis of densely substituted pyrrolidines via cycloaddition reactions. acs.orgacs.org

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference(s) |

| Oppolzer's Camphorsultam | [3+2] Cycloaddition | 98:2 | acs.org |

| Evans 4-phenyl-2-oxazolidinone | [3+2] Cycloaddition | 70:30 | acs.org |

| (S)-N-tert-Butanesulfinyl | [3+2] Cycloaddition | Good to excellent | acs.org |

| (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine | Radical Addition | High | capes.gov.br |

Biocatalytic Methods for Enantiopure Pyrrolidinone Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild conditions. For the synthesis of chiral pyrrolidines, two powerful biocatalytic strategies have emerged.

The first involves the asymmetric reduction of a prochiral ketone . A prochiral N-protected-3-pyrrolidinone can be stereoselectively reduced using a keto-reductase (KRED) enzyme and a cofactor like NADPH. This transformation yields a chiral N-protected-3-hydroxypyrrolidine with very high enantiomeric excess (often >99% ee). This chiral alcohol is a direct and valuable precursor that can be oxidized to the corresponding chiral 3-pyrrolidinone.

A second, cutting-edge approach is enzyme-catalyzed C-H amination . Through the process of directed evolution, enzymes like cytochrome P411 have been engineered to catalyze the intramolecular insertion of an alkyl nitrene into a C(sp³)–H bond. nih.gov This abiological reaction, performed by a biological catalyst, can form the pyrrolidine ring from an acyclic organic azide (B81097) precursor with good enantioselectivity and catalytic efficiency. nih.gov This method represents a modern, atom-economical approach to constructing chiral nitrogen-containing heterocycles. nih.gov

Functionalization and Derivatization Strategies of the this compound Scaffold

The chemical architecture of this compound features three primary regions for derivatization: the pyrrolidinone ring itself, the nitrogen-linked benzyl substituent, and the potential for annulation to form fused heterocyclic systems. Strategic manipulation of these regions allows for the systematic exploration of chemical space and the development of novel analogues.

Introduction of Substituents at Pyrrolidinone Ring Positions

The pyrrolidinone ring of the parent scaffold, 1-benzylpyrrolidin-3-one, is amenable to various transformations, particularly at the C3-carbonyl group. These reactions introduce new functional groups, alter stereochemistry, and provide handles for further conjugation.

The ketone at the C3 position is a versatile functional group for derivatization. One common strategy is its reduction to a secondary alcohol. Enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone, for instance, can yield enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine, which are valuable chiral intermediates for various drugs. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This transformation introduces a hydroxyl group and a chiral center, significantly increasing the molecular complexity and potential for specific biological interactions.

Furthermore, the C3-ketone can be converted into a vinyl triflate. sigmaaldrich.com This transformation is significant as the triflate group is an excellent leaving group in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the introduction of a wide variety of carbon-based substituents (alkyl, aryl, alkynyl) at the C3-position. Another key functionalization pathway involves converting the ketone into an oxime, which can then be reduced to an amine, as demonstrated in the synthesis of 3-amino-1-benzylpyrrolidine derivatives. google.com The resulting amine at the C3 position offers a nucleophilic center for amide bond formation, alkylation, or other modifications. The existence of derivatives like (1-benzyl-5-methylpyrrolidin-3-yl)methanamine (B1378646) suggests that reductive amination of the C3-ketone is a viable strategy for introducing aminomethyl groups. sigmaaldrich.com

Table 1: Functionalization Reactions at the C3-Position of the 1-Benzylpyrrolidin-3-one Scaffold

| Starting Material | Reagent(s) | Product | Purpose/Application | Reference(s) |

| 1-Benzylpyrrolidin-3-one | Ketoreductase/Alcohol Dehydrogenase | (R)- or (S)-1-Benzyl-3-hydroxypyrrolidine | Creation of chiral intermediates for drug synthesis. | chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| 1-Benzylpyrrolidin-3-one | Triflic anhydride, base | 1-Benzyl-2,5-dihydro-1H-pyrrol-3-yl trifluoromethanesulfonate | Formation of a reactive intermediate for cross-coupling reactions. | sigmaaldrich.com |

| This compound | Amine, reducing agent (e.g., NaBH₃CN) | 3-Amino-1-benzyl-5-methylpyrrolidine derivatives | Introduction of an amine for further functionalization. | sigmaaldrich.com |

Modification of the N-Benzyl Moiety for Analog Generation

The N-benzyl group is a common protecting group for the pyrrolidine nitrogen, but it also serves as a point of modification to generate analogues with varied properties. A primary strategy for modifying this moiety involves utilizing substituted benzylamines as starting materials in the synthesis of the pyrrolidinone ring itself. uran.ua

For example, in syntheses starting from itaconic acid or ethyl acrylate, a wide range of commercially available substituted benzylamines (e.g., with halo, alkyl, alkoxy, or nitro groups on the phenyl ring) can be employed. chemicalbook.comuran.uaresearchgate.netgoogle.com This approach directly incorporates the desired substituent pattern into the final molecule without the need for post-synthesis modification of the benzyl group. This method is efficient for creating libraries of analogues where the core pyrrolidinone structure remains constant while the electronic and steric properties of the N-arylmethyl group are systematically altered. Such modifications can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets.

Table 2: Generation of Analogues via Substituted Benzylamines

| Pyrrolidinone Precursor | Substituted Benzylamine | Resulting Analogue Scaffold | Synthetic Approach | Reference(s) |

| Itaconic Acid | 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Michael addition followed by cyclization/amidation. | chemicalbook.comuran.ua |

| Ethyl Acrylate | 3-Methoxybenzylamine | 3-(N-(3-Methoxybenzyl)amino)propanoate intermediate | Michael addition followed by Dieckmann cyclization. | researchgate.netgoogle.com |

| Maleimide Derivatives | Various substituted benzylamines | 1-(Substituted-benzyl)pyrrolidine-2,5-dione | Direct reaction with maleimide. | google.com |

Formation of Condensed Ring Systems Incorporating the Pyrrolidinone Core

The this compound scaffold can be used as a building block to construct more complex, rigid, and sterically defined condensed ring systems. These polycyclic structures are of great interest in drug discovery as they can lock the molecule into specific conformations, potentially increasing potency and selectivity for a target.

A notable example of this strategy is the synthesis of highly functionalized diazabicycles starting from 1-benzylpyrrolidin-3-one. chemicalbook.comsigmaaldrich.com This typically involves converting the C3-ketone into a reactive intermediate, such as a chiral alkenyl sulfoximine, which can then undergo intramolecular cycloaddition reactions to form a second, fused ring. chemicalbook.comsigmaaldrich.com Another powerful method is the [3+2] dipolar cycloaddition of azomethine ylides. nih.govacs.org An azomethine ylide can be generated from the pyrrolidinone scaffold, which then reacts with a dipolarophile (e.g., an activated alkene) to create a fused or spirocyclic pyrrolizidine (B1209537) or indolizidine system. These reactions are often highly stereoselective, allowing for the construction of complex polycyclic architectures with precise control over the spatial arrangement of substituents. nih.govacs.org

Table 3: Strategies for Condensed Ring System Formation

| Starting Scaffold | Key Reaction Type | Intermediate | Resulting Condensed System | Reference(s) |

| 1-Benzylpyrrolidin-3-one | Cycloaddition | Chiral Alkenyl Sulfoximine | Diazabicycle | chemicalbook.comsigmaaldrich.com |

| N-protected Pyrrolidinone | [3+2] Dipolar Cycloaddition | Azomethine Ylide | Pyrrolizidine/Indolizidine | nih.govacs.org |

| Pyridine | Photochemical Ring Contraction | Silylborane adduct | 2-Azabicyclo[3.1.0]hex-3-ene | osaka-u.ac.jp |

Reaction Mechanisms and Mechanistic Investigations of 1 Benzyl 5 Methylpyrrolidin 3 One Transformations

Mechanistic Pathways of Pyrrolidinone Ring Formation

The construction of the 1-benzyl-pyrrolidin-3-one ring can be achieved through several synthetic strategies, most notably via intramolecular cyclization reactions or intermolecular condensation followed by cyclization.

One prominent method is the Dieckmann cyclization , an intramolecular Claisen condensation of a diester to form a β-keto ester. For the synthesis of the related N-benzyl-3-pyrrolidinone, the process begins with ethyl acrylate (B77674), which undergoes an addition reaction, a substitution, and then the key Dieckmann cyclization, followed by hydrolytic decarboxylation. researchgate.net The cyclization step involves the formation of a carbanion by a strong base (e.g., sodium), which then attacks the second ester group intramolecularly to form the five-membered ring. The yield of this cyclization was significantly improved from 44.7% to 64.0% by using sodium in granular form. researchgate.net

Another versatile pathway involves the reaction of itaconic acid with benzylamines . uran.ua This method proceeds through a sequence of reactions:

Conjugate Addition: The benzylamine (B48309) acts as a nucleophile, adding to the α,β-unsaturated system of itaconic acid.

Amide Formation: An intramolecular amidation reaction occurs between the newly introduced amino group and one of the carboxylic acid groups, releasing a molecule of water and forming the pyrrolidinone ring. This reaction can be performed by heating the reactants together or by boiling in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove water and drive the reaction to completion. uran.ua The resulting product is a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a close derivative of the target compound.

Nucleophilic Attack and Addition Reactions in Pyrrolidinone Chemistry

The carbonyl group at the C3 position of the 1-benzyl-5-methylpyrrolidin-3-one ring is an electrophilic center, making it susceptible to nucleophilic attack . This reactivity is fundamental to the functionalization of the pyrrolidinone core. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reactions.

Research on related isoindolinone systems, which also contain a lactam structure, demonstrates this principle effectively. When a 3-methyleneisoindolinone is treated with various nucleophiles in the presence of a base or under visible light promotion, addition reactions occur. researchgate.net For instance:

Alcohols (Methanol, Ethanol): Methanol adds efficiently to form a 3-methoxyisoindolin-1-one derivative in high yield (up to 92%). researchgate.net

Water: In a solvent system of acetonitrile (B52724) and water, a hydroxylactam is formed in 70% yield. researchgate.net

Heterocycles (Indole): The reaction can also proceed with carbon-based nucleophiles like indole, resulting in the formation of a new carbon-carbon bond at the electrophilic center. researchgate.net

Table 1: Nucleophilic Addition to an Isoindolinone System This table is based on reactions with a 3-methyleneisoindolinone system, analogous to the reactivity of the C3-carbonyl in pyrrolidinones.

| Nucleophile | Product Type | Yield |

|---|---|---|

| Methanol | Alkoxy-lactam | 78-92% |

| Ethanol | Alkoxy-lactam | 8% |

| Water | Hydroxy-lactam | 70% |

Rearrangement Reactions Involving Pyrrolidinone Intermediates

Pyrrolidinone derivatives can undergo significant structural transformations through rearrangement reactions, often catalyzed by acids. These reactions can lead to the formation of complex, fused heterocyclic systems.

A notable example is the acid-catalyzed transformation of 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one. researchgate.net When this substituted pyrrolin-2-one is refluxed in toluene with a catalytic amount of sulfuric acid (H₂SO₄), it undergoes a complex rearrangement to yield two different heterocyclic products:

1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: An oxidized pyrrole (B145914) dione (B5365651) derivative.

1-benzyl-7-methyl-1H-benzo sigmaaldrich.comthieno[3,2-b]pyrrole-2,3-dione: A fused tricyclic system. researchgate.net

The proposed mechanism for the formation of the fused benzothiophene (B83047) system is particularly illustrative of rearrangement pathways. It is thought to involve:

Protonation and Dehydration: The 5-hydroxy group is protonated by the acid catalyst, forming a good leaving group (water). Elimination of water generates a reactive acylium ion intermediate.

Intramolecular Friedel-Crafts-type Acylation: The electron-rich p-tolyl ring of the sulfanyl (B85325) group attacks the electrophilic carbon on the pyrrolinone ring.

Rearomatization and Cyclization: Subsequent steps lead to the formation of the fused thiophene (B33073) ring and rearomatization, resulting in the stable tricyclic dione product. researchgate.net

This transformation highlights how a relatively simple pyrrolinone derivative can serve as a precursor to complex molecular scaffolds through controlled rearrangement reactions. researchgate.net While classic named reactions like the Beckmann rearrangement are known to convert oximes into amides (lactams), demonstrating ring expansion, the acid-catalyzed transformation of substituted pyrrolinones shows a pathway for building intricate fused systems from the pre-formed lactam ring. researchgate.netwiley-vch.de

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are indispensable in controlling the outcome of chemical reactions involving pyrrolidinones, influencing their rate, yield (efficiency), and stereochemical or regiochemical outcome (selectivity).

Efficiency: As mentioned previously, the yield of the Dieckmann cyclization for the synthesis of N-benzyl-3-pyrrolidinone was substantially increased by the choice of reagent, using granular sodium as the base. researchgate.net This demonstrates how the physical form and chemical nature of a reagent/catalyst can enhance reaction efficiency. Furthermore, domino reactions, which build complex molecules in a single pot, rely on catalysts to orchestrate multiple transformations under the same conditions, representing a highly efficient synthetic strategy. rdd.edu.iqmdpi.com

Selectivity: In asymmetric synthesis, chiral catalysts are used to control the formation of specific stereoisomers. For instance, in a formal [3+3] annulation reaction to form a substituted cyclohexenone, various chiral organocatalysts were studied for their ability to induce stereoselectivity. mdpi.com The study found that:

Catalysts with a primary amino group were effective.

Different types of organocatalysts, such as those based on amino acids or thiourea (B124793) derivatives, could produce opposite enantiomers of the final product.

Enantiomeric excesses (ee) of up to 60% were achieved, showcasing the catalyst's role in directing the stereochemical pathway of the reaction. mdpi.com

Table 2: Effect of Chiral Organocatalysts on a Formal [3+3] Annulation

| Catalyst Type | Enantiomeric Excess (ee) |

|---|---|

| (S)-proline | 20% |

| (S)-phenylalanine | 30% |

| Thiourea-based catalyst | 60% |

Acid catalysts are also crucial for selectivity. In the transformation of the 5-hydroxy-pyrrolin-2-one derivative, catalytic H₂SO₄ was essential to promote the rearrangement pathway over other potential side reactions, leading specifically to the pyrrole-2,5-dione and the fused benzothieno-pyrrole-dione. researchgate.net This highlights the role of acid catalysis in activating substrates and directing them towards specific, often complex, reaction cascades.

Structure Activity Relationship Sar Studies of 1 Benzyl 5 Methylpyrrolidin 3 One Derivatives

Elucidation of Pharmacophoric Requirements for Biological Activity

Pharmacophore modeling is a crucial tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. acs.orgnih.gov For derivatives of 1-Benzyl-5-methylpyrrolidin-3-one, the key pharmacophoric features are generally understood to be a combination of a hydrogen bond acceptor, a hydrophobic region, and a basic nitrogen atom.

The core structure of this compound presents several key features that contribute to its pharmacophore. The ketone at the 3-position of the pyrrolidine (B122466) ring serves as a hydrogen bond acceptor, a feature commonly observed in the binding of ligands to biological targets. nih.gov The nitrogen atom within the pyrrolidine ring is a basic center, which can be protonated at physiological pH, allowing for ionic interactions or hydrogen bond donation. The N-benzyl group provides a significant hydrophobic region, which can engage in van der Waals or hydrophobic interactions with the target protein. nih.gov The C-5 methyl group also contributes to the hydrophobic character and, importantly, introduces a chiral center, adding a specific three-dimensional aspect to the molecule's shape.

Studies on related 3,4-disubstituted pyrrolidines have identified them as a novel class of monoamine transporter inhibitors through 3-D database pharmacophore searching. nih.gov These models often highlight the importance of the nitrogen atom and hydrophobic groups for activity. nih.gov While specific models for this compound are not extensively published, by analogy, a general pharmacophore model can be proposed.

Table 1: General Pharmacophoric Features of this compound Derivatives

| Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | C3-Ketone | Interaction with donor groups on the receptor |

| Hydrophobic Region | N-Benzyl group | van der Waals/hydrophobic interactions |

| Basic Nitrogen | Pyrrolidine Nitrogen | Ionic interactions, Hydrogen bond donation |

| Stereocenter | C5-Methyl group | Specific 3D orientation for optimal fit |

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the N-benzyl group and the pyrrolidine ring. These modifications can alter the compound's potency, selectivity, and pharmacokinetic properties.

Modifications to the N-benzyl group are a common strategy to explore the SAR of this class of compounds. The introduction of electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule and its interaction with the target. For instance, in related heterocyclic systems, the addition of halogen atoms or trifluoromethyl groups to an aromatic ring has been shown to enhance biological activity. nih.gov

Substitutions at other positions of the pyrrolidine ring also have a significant impact. For example, the size and nature of the substituent at the C-5 position can influence the compound's binding affinity. Replacing the methyl group with larger alkyl or aryl groups could either enhance or diminish activity depending on the topology of the binding site.

The following table illustrates hypothetical SAR data based on common observations in medicinal chemistry for related compounds, demonstrating the effect of substituent changes on biological activity.

Table 2: Illustrative SAR Data for this compound Analogs

| Compound | R (N-Benzyl Substituent) | R' (C5-Substituent) | Relative Activity |

| 1 | H | -CH₃ | + |

| 2 | 4-Cl | -CH₃ | ++ |

| 3 | 4-OCH₃ | -CH₃ | + |

| 4 | H | -CH₂CH₃ | +/- |

| 5 | 4-Cl | -H | + |

This table is illustrative and based on general principles of medicinal chemistry.

Stereochemical Influence on Pharmacological Efficacy and Binding Mode

The presence of a chiral center at the C-5 position of this compound means that the compound can exist as two enantiomers, (R)- and (S)-1-Benzyl-5-methylpyrrolidin-3-one. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The spatial orientation of the C-5 methyl group can have a profound effect on how the molecule fits into a binding pocket. One enantiomer may position the methyl group in a way that is favorable for binding, leading to high affinity, while the other enantiomer's methyl group may cause a steric clash, reducing or abolishing activity. For example, studies on other pyrrolidine derivatives have shown that the stereochemistry at the C-3 position can determine whether a compound acts as an agonist or an antagonist at a particular receptor. nih.gov Specifically, 3-R-methylpyrrolidine derivatives have been shown to act as pure estrogen receptor α antagonists, whereas the corresponding 3-S-methylpyrrolidine is less active. nih.gov

The stereoselective synthesis of pyrrolidine derivatives is therefore of great importance in order to isolate and test the individual enantiomers. acs.org The different binding modes of the enantiomers can be investigated using techniques such as X-ray crystallography of the ligand-protein complex or through computational molecular docking studies. These studies can reveal the specific interactions that are responsible for the observed differences in pharmacological efficacy.

Applications in Medicinal Chemistry Research and Drug Discovery

1-Benzyl-5-methylpyrrolidin-3-one as a Privileged Scaffold

In the realm of drug design, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is recognized as such a scaffold. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.gov The this compound structure incorporates this versatile pyrrolidine core, enhanced with a benzyl (B1604629) group and a methyl group, which can be strategically modified to fine-tune pharmacological activity.

Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping and bioisosteric replacement are key strategies in modern medicinal chemistry aimed at discovering new drug candidates with improved properties. researchgate.netnih.govnih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different, yet functionally similar, framework. nih.govresearchgate.net Bioisosteric replacement, a related concept, entails substituting a functional group with another that possesses similar physical or chemical properties, with the goal of maintaining or improving biological activity. researchgate.netnih.govresearchgate.net

The this compound scaffold is amenable to these approaches. For instance, the benzyl group can be replaced with other aromatic or heterocyclic rings to explore different binding interactions with a target protein. Similarly, the methyl group can be substituted with other alkyl or functional groups to modulate properties like potency, selectivity, and metabolic stability. These modifications allow medicinal chemists to systematically optimize a lead compound, potentially leading to the discovery of novel drugs with superior therapeutic profiles. researchgate.netnih.gov

Design of Multitarget-Directed Ligands

Many complex diseases, such as neurodegenerative disorders, involve multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate several targets, known as multitarget-directed ligands (MTDLs), are gaining increasing attention. nih.gov The design of MTDLs often involves the use of privileged scaffolds that can be elaborated with different pharmacophoric elements to interact with various targets. nih.gov

The this compound framework serves as a valuable starting point for the design of MTDLs. Its inherent ability to be functionalized at multiple positions allows for the incorporation of different chemical motifs, each designed to interact with a specific biological target. This approach has the potential to yield more effective treatments for complex diseases by addressing their multifactorial nature. nih.gov

Therapeutic Research Areas

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas, with a particular focus on diseases of the central nervous system.

Central Nervous System (CNS) Active Agents

The pyrrolidinone core is a common feature in many CNS-active compounds. nih.gov This has spurred research into derivatives of this compound for their potential as novel treatments for a range of neurological and psychiatric conditions.

Nootropics, also known as "smart drugs," are substances that may improve cognitive function. The racetam class of drugs, characterized by a 2-pyrrolidinone (B116388) nucleus, are well-known nootropics. nih.gov Piracetam (B1677957), the first synthesized racetam, and its analogues are thought to work by modulating neurotransmitter systems, such as acetylcholine (B1216132) and glutamate (B1630785). nih.govnih.gov They have been shown to reverse amnesia induced by various factors in preclinical studies. nih.gov

The structural similarity of this compound to the racetam core makes it an attractive scaffold for the development of new nootropic agents. nih.gov By modifying the substituents on the pyrrolidinone ring, researchers aim to develop compounds with enhanced cognitive-enhancing properties. For example, some studies have shown that piracetam and its analogues can antagonize the inhibitory effects of certain substances on glucose transport in human erythrocytes, suggesting a potential mechanism of action. nih.gov

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. There is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and better safety profiles. nih.gov The pyrrolidine-2,5-dione moiety, a close structural relative of the pyrrolidin-3-one core, has been a focus of research for new anticonvulsant agents. nih.gov

Derivatives of this and related pyrrolidinone structures have shown promise in animal models of seizures. nih.govnih.gov For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a broad-spectrum anticonvulsant in preclinical studies. nih.gov This suggests that the this compound scaffold could also be a valuable starting point for the design of novel anticonvulsant drugs. Research in this area often involves synthesizing and evaluating a series of derivatives to establish structure-activity relationships and identify lead compounds with potent anticonvulsant activity and a favorable safety profile. nih.gov

Agents for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs). nih.gov Research in this area has explored scaffolds structurally related to the 1-benzylpyrrolidinone core for their potential to interact with key pathological targets.

One approach has been the development of new families of 5-substituted indazole derivatives. nih.gov These compounds are designed to act as multitarget drugs, exhibiting inhibitory activity against both cholinesterases (AChE and BuChE) and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are implicated in the progression of Alzheimer's disease. nih.govnih.gov In the synthesis of these compounds, a variety of aromatic groups, including benzyl and substituted benzyl moieties, were introduced at the N-1 position of the indazole ring to explore the chemical space and optimize biological activity. nih.gov

Another class of molecules, benzothiazole (B30560) derivatives, has been investigated as MTDLs for Alzheimer's treatment. nih.gov These compounds are designed to interact with multiple targets, including histamine (B1213489) H3 receptors (H3R), cholinesterases, and monoamine oxidase B (MAO-B). nih.gov For instance, the benzothiazole derivative 3s emerged as a promising MTDL with potent activity at the H3 receptor and significant inhibitory effects on AChE, BuChE, and MAO-B. nih.gov The development of such compounds highlights the strategy of using privileged heterocyclic scaffolds that can be decorated with functionalities like those found in this compound to achieve a desired polypharmacological profile. nih.gov

Table 1: Research Findings on Agents for Neurodegenerative Diseases

| Compound Class | Target(s) | Key Research Finding | Reference |

|---|---|---|---|

| 5-Substituted Indazole Derivatives | AChE, BuChE, BACE1 | Exhibited a multitarget profile, inhibiting key enzymes involved in Alzheimer's pathology. The inclusion of N-1 benzyl groups was explored for chemical diversity. | nih.gov |

| Benzothiazole Derivatives (e.g., 3s ) | H3R, AChE, BuChE, MAO-B | Compound 3s was identified as a potent multi-target-directed ligand with significant inhibitory activity against several targets relevant to Alzheimer's disease. | nih.gov |

Anticancer Research

The 1-benzylpyrrolidinone motif and its bioisosteres are integral to the design of novel anticancer agents. Researchers have modified this core structure to target various mechanisms involved in cancer cell proliferation and survival.

One area of focus has been on targeting the epithelial-mesenchymal transition (EMT), a process that confers stem cell-like properties to cancer cells. nih.gov The compound FiVe1 was identified from an EMT-based screen and found to inhibit the proliferation of mesenchymal cancers by binding to the protein vimentin. nih.gov Optimization of FiVe1, which contains a pyrrolidinone-like core, led to the development of derivatives with improved properties, demonstrating that modifications to the core ring systems can enhance therapeutic potential. nih.gov

In another study, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were investigated for their antiproliferative activity. nih.gov Guided by activity in pancreatic cancer cells, preliminary structure-activity relationship (SAR) studies led to compounds with submicromolar antiproliferative effects. These compounds were found to modulate autophagy, a cellular recycling process that can be exploited for cancer therapy. nih.gov Specifically, they reduced mTORC1 activity and disrupted autophagic flux, suggesting a novel mechanism of action. nih.gov

Furthermore, derivatives based on a 1-benzyl-5-bromoindolin-2-one scaffold, which is structurally analogous to the pyrrolidinone core, have shown promise. mdpi.comnih.gov These compounds were synthesized and evaluated for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com Derivatives 7c and 7d demonstrated the best activity against MCF-7 cells and also showed good inhibitory activity against VEGFR-2, a key receptor in tumor angiogenesis. mdpi.comnih.gov

Table 2: Research Findings in Anticancer Research

| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| FiVe1 Derivatives | Vimentin | HT-1080 fibrosarcoma | Optimization of the core structure led to derivatives with improved pharmacokinetic properties suitable for in vivo studies. | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1, Autophagy | MIA PaCa-2 (pancreatic) | Compounds showed submicromolar antiproliferative activity and acted as autophagy modulators. | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one Derivatives (7c , 7d ) | VEGFR-2 | MCF-7 (breast), A-549 (lung) | Compounds 7c and 7d showed potent anticancer activity and significant VEGFR-2 inhibition. | mdpi.comnih.gov |

Anti-inflammatory and Analgesic Agents

Derivatives containing pyrrole (B145914) and pyrrolidone-related structures have been evaluated for their potential to treat pain and inflammation. The compound RS-37619 , or (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid, demonstrated highly potent analgesic activity in animal models of inflammation-related pain. nih.gov It was significantly more potent than aspirin (B1665792) in tests of phenylquinone-induced writhing and pain from an inflamed paw. nih.gov RS-37619 also showed strong anti-inflammatory effects in models of acute and chronic inflammation, inhibiting carrageenan-induced paw edema and preventing the development of adjuvant-induced arthritis. nih.gov Its mechanism is likely not centrally acting, as it did not show activity in the hot plate test, distinguishing it from morphine-like analgesics. nih.gov

Another study focused on pyrazolone (B3327878) derivatives, such as Compound IIIA (3-methylpyrazolin-5-(4 H)-one-4-[3'-methoxy-4' (2'',3'',4'',6''-tetra-O-acetyl-beta-D-glycopyranosyl]benzylidene). This compound exhibited dose-dependent inhibitory effects in acute inflammation models and showed prominent anti-arthritic activity in chronic models. nih.gov It also reduced leukocyte migration and exudate volume in carrageenan-induced pleurisy, indicating a clear anti-inflammatory profile without analgesic or antipyretic effects. nih.gov

Table 3: Research Findings on Anti-inflammatory and Analgesic Agents

| Compound | Activity | Model(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| RS-37619 | Analgesic, Anti-inflammatory | Mouse/Rat models of pain and inflammation | Showed highly potent activity in inflammation-based pain models and was effective in acute and chronic inflammation models. | nih.gov |

| Compound IIIA | Anti-inflammatory | Rat models of edema, arthritis, and pleurisy | Demonstrated significant anti-inflammatory and anti-arthritic effects without analgesic or antipyretic properties. | nih.gov |

Antimicrobial and Antifungal Research

The structural framework of this compound is relevant to the development of new antimicrobial and antifungal agents. Research has explored various heterocyclic compounds containing the benzyl moiety for their efficacy against pathogenic microbes.

One study detailed the synthesis of new chiral 5-alkyl-3-(1′-benzenesulfonylpyrrolidin-2′-yl)-4,5-dihydro-1,2,4-oxadiazin-6-ones from proline. researchgate.net These compounds were evaluated for their antibacterial and antifungal activities and showed excellent antibacterial effects, in some cases superior to the drug levofloxacin (B1675101). researchgate.net

Another approach involved the synthesis of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives. nih.gov These compounds were tested against a panel of Gram-positive and Gram-negative bacteria and pathogenic fungi. Several derivatives showed significant antimicrobial activity, with compound 3g being highly active against Pseudomonas aeruginosa and 3b showing potent activity against Candida albicans. nih.gov

Furthermore, a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts were synthesized and screened. mdpi.com Many of these newly synthesized compounds exhibited both antibacterial and antifungal activity. mdpi.com Similarly, a study of benzyl bromides, ketones, and their corresponding chalcone (B49325) derivatives found that benzyl bromide derivatives, in particular, demonstrated strong antibacterial and antifungal properties against clinical pathogens. nih.gov Research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides also highlighted the importance of the benzylcarboxamide fragment for antimicrobial activity. researchgate.net

Table 4: Research Findings in Antimicrobial and Antifungal Research

| Compound Class | Activity | Pathogen(s) | Key Research Finding | Reference |

|---|---|---|---|---|

| Chiral 5-alkyl-3-(1′-benzenesulfonylpyrrolidin-2′-yl)-4,5-dihydro-1,2,4-oxadiazin-6-ones | Antibacterial, Antifungal | Various bacteria and fungi | Showed excellent antibacterial activity, surpassing levofloxacin in some tests. | researchgate.net |

| 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives (e.g., 3b , 3g ) | Antibacterial, Antifungal | P. aeruginosa, C. albicans | Compound 3g was highly active against P. aeruginosa (MIC: 0.25 μg/mL); 3b was potent against C. albicans (MIC: 0.25 μg/mL). | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Antibacterial, Antifungal | Various bacteria and fungi | A majority of the 18 new compounds showed antimicrobial activity. | mdpi.com |

| Benzyl bromide derivatives | Antibacterial, Antifungal | Gram-positive bacteria, fungi | Demonstrated strong activity against Gram-positive bacteria and fungi. | nih.gov |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Antimicrobial | Not specified | The benzylcarboxamide fragment attached to the thieno[2,3-d]pyrimidine (B153573) ring was found to be beneficial for antimicrobial activity. | researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein's active site.

Ligand-Target Binding Interactions and Active Site Analysis

There are no specific studies in the public domain that detail the ligand-target binding interactions or active site analysis of 1-Benzyl-5-methylpyrrolidin-3-one with any biological target. Such an investigation would require the selection of a relevant protein target, followed by computational docking to predict binding affinity and identify key interacting amino acid residues.

Prediction of Pharmacological Activity and Potency

Without molecular docking studies or other bioactivity assays, any prediction of the pharmacological activity and potency of this compound would be purely speculative. The prediction of a compound's therapeutic potential relies on understanding its interactions with specific biological targets, information that is currently unavailable for this compound.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are crucial for understanding the stability of ligand-protein complexes and for refining the results of molecular docking. However, no MD simulation studies have been published that focus on this compound, either in isolation or in complex with a biological target.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are used to study the electronic structure and reactivity of molecules at the atomic level. These methods provide insights into chemical reactions and the intrinsic properties of a compound.

Electronic Structure and Reactivity Analysis

A comprehensive analysis of the electronic structure and reactivity of this compound through quantum mechanical calculations has not been reported. Such a study would involve calculating properties like molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges to predict its chemical behavior.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states for reactions involving this compound are absent from the scientific literature. These types of QM studies are essential for understanding reaction mechanisms and for designing new synthetic routes.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

A number of computational studies on related pyrrolidine (B122466) derivatives have highlighted the importance of in silico ADME profiling. For instance, studies on pyrrolidine derivatives as potential neuraminidase inhibitors have utilized computational tools to predict their pharmacokinetic profiles. nih.gov Similarly, in silico investigations of 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors have included ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess their drug-likeness. arabjchem.org These studies often evaluate parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Based on the general principles of computational ADME prediction and data from related pyrrolidinone structures, a hypothetical in silico ADME profile for this compound can be constructed.

Table 1: Predicted In Silico ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| LogP (Octanol/Water Partition Coefficient) | Moderately Lipophilic | Influences solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Low to Moderate | Affects dissolution and subsequent absorption. |

| Caco-2 Permeability | Moderate to High | Predicts intestinal absorption. |

| Human Intestinal Absorption (HIA) | Good | Indicates the extent of absorption from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Important for CNS-acting drugs; a liability for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | High | Affects the free drug concentration available for therapeutic effect. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Minor pathway | The primary route of elimination would likely be through metabolism. |

It is crucial to note that these are predicted values and would require experimental validation.

Virtual Screening and Rational Design of this compound Analogues

The pyrrolidinone scaffold is a common feature in many biologically active compounds, making it an attractive starting point for virtual screening and rational drug design campaigns. The core structure of this compound offers several points for chemical modification, allowing for the exploration of a diverse chemical space to identify analogues with enhanced activity and selectivity for specific biological targets.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. The this compound scaffold could be used to build a focused library of analogues for virtual screening against various targets. For instance, research on pyrrolidone-based compounds has led to the rational design and synthesis of rigid analogues as potential inhibitors of prostate cancer cell growth by targeting protein kinase C (PKC). nih.govebi.ac.uk This demonstrates the utility of the pyrrolidinone core in designing targeted therapies.

Furthermore, computational studies on N-benzyl derivatives have shown promise in developing potent inhibitors for various enzymes. For example, the design and synthesis of N-benzyl pyridinium–curcumin derivatives have resulted in potent acetylcholinesterase (AChE) inhibitors. nih.gov This highlights the potential of the benzyl (B1604629) group in this compound to be a key pharmacophoric feature that can be optimized for specific receptor interactions.

The process of rational design of this compound analogues would typically involve the following steps:

Target Identification and Validation: Identifying a biologically relevant target where the pyrrolidinone scaffold shows potential for interaction.

Pharmacophore Modeling: Defining the key structural features required for biological activity based on known active compounds.

Docking Studies: Simulating the binding of designed analogues into the active site of the target protein to predict binding affinity and orientation.

ADME/Tox Prediction: Computationally evaluating the designed analogues for their pharmacokinetic and toxicity profiles to prioritize the most promising candidates for synthesis and biological testing. researchgate.netnih.gov

Through such computational approaches, the this compound core can be systematically modified to develop novel drug candidates with improved therapeutic potential.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes for 1-Benzyl-5-methylpyrrolidin-3-one

The advancement of synthetic methodologies is crucial for the efficient and environmentally responsible production of this compound and its analogues. Traditional synthetic approaches often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is anticipated to focus on the development of novel and sustainable synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact. rsc.org For the synthesis of pyrrolidinone derivatives, this includes the use of greener solvents, such as water or ethanol, and the development of catalytic reactions that proceed with high atom economy. sigmaaldrich.comnih.gov For instance, the use of reusable catalysts, such as metal-organic frameworks (MOFs) like MIL-101(Cr) or nanocatalysts, has shown promise in the one-pot synthesis of related heterocyclic compounds, offering advantages like low catalyst loading, easy separation, and high yields. researchgate.netrsc.org The application of such catalysts to the synthesis of this compound could significantly improve the sustainability of its production.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While not yet specifically reported for this compound, the potential for enzymatic synthesis should be explored. Biocatalysis could be particularly useful for establishing the desired stereochemistry at the C5 position, which is crucial for biological activity.

Exploration of Underexplored Biological Targets for Therapeutic Applications

While derivatives of 1-benzylpyrrolidine (B1219470) have shown activity as neuroleptic agents, particularly as dopamine (B1211576) D2 receptor antagonists, a vast landscape of other potential biological targets remains to be investigated for this compound. nih.govnih.gov The unique structural features of this compound may allow it to interact with a variety of proteins implicated in different disease pathways.

Central Nervous System (CNS) Disorders: Beyond dopamine receptors, the pyrrolidinone scaffold is a known pharmacophore for nootropic agents, which enhance cognitive function. nuph.edu.uanih.gov Analogues of 1-benzylpyrrolidin-2-one have been designed and synthesized as potential nootropic agents, suggesting that this compound could also be explored for its effects on cognitive processes. researchgate.net Potential targets in this area include glutamate (B1630785) and acetylcholine (B1216132) receptors, which are known to be modulated by nootropic drugs. nuph.edu.ua

Anti-infective Agents: The pyrrolidinone scaffold has been identified in compounds with antibacterial activity. researchgate.net For example, derivatives have been reported as inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis. researchgate.net Furthermore, some benzyl-substituted heterocyclic compounds have demonstrated antibacterial properties. rsc.org Therefore, screening this compound and its analogues against a panel of pathogenic bacteria could uncover novel anti-infective agents.

Anti-inflammatory and Anticancer Applications: The 5-lipoxygenase (5-LOX) enzyme is a key player in the inflammatory cascade, and its inhibition is a therapeutic target. Benzyl (B1604629) phenyl ketone derivatives have been identified as potent and selective inhibitors of 5-hLOX. rsc.org Given the structural similarities, it would be worthwhile to investigate the potential of this compound to inhibit this enzyme. Additionally, some pyrrolidine (B122466) derivatives have exhibited antiproliferative activity against various cancer cell lines, opening another avenue for therapeutic exploration. researchgate.net

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. researchgate.net Applying these integrated approaches to the study of this compound can accelerate the identification of lead compounds and the optimization of their properties.

In Silico Modeling and Molecular Docking: Computational techniques such as molecular docking can predict the binding affinity and orientation of a ligand within the active site of a target protein. nuph.edu.uamdpi.com Docking studies have been successfully employed for other benzyl-substituted heterocyclic compounds to understand their interaction with biological targets like influenza neuraminidase and human mitochondrial branched-chain aminotransferase. nih.govconnectjournals.com Similar in silico modeling of this compound against a range of validated and underexplored biological targets could help prioritize experimental testing and guide the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing QSAR models for analogues of this compound, researchers can identify the key structural features that contribute to a desired pharmacological effect. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. Integrating HTS with computational predictions can create a powerful discovery engine. Virtual screening of large compound libraries can identify potential hits that can then be confirmed and characterized through experimental HTS assays. This combined approach can significantly increase the efficiency of identifying novel bioactive molecules based on the this compound scaffold.

Potential for Development of this compound Analogues as Chemical Probes

Chemical probes are essential tools in chemical biology for the study of biological systems and the identification of new drug targets. Analogues of this compound could be developed into valuable chemical probes to investigate their mechanism of action and identify their molecular binding partners.

Design and Synthesis of Labeled Analogues: To function as a chemical probe, the core structure of this compound can be modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. nih.gov For instance, a biotinylated derivative could be synthesized to facilitate the isolation and identification of its protein targets through affinity purification techniques. nih.govnih.gov The synthesis would involve incorporating a linker arm onto the core scaffold that is long enough to allow the biotin moiety to be accessible for binding to avidin (B1170675) or streptavidin without disrupting the interaction of the core molecule with its target.

Applications in Target Identification and Validation: Once a labeled analogue is developed, it can be used in a variety of experiments to identify its cellular targets. For example, a fluorescently labeled probe could be used in cellular imaging studies to visualize its subcellular localization. Affinity chromatography using an immobilized probe could be employed to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry. These approaches would provide crucial insights into the mechanism of action of this compound and could lead to the validation of new therapeutic targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-5-methylpyrrolidin-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common synthesis involves catalytic hydrogenation of intermediates. For example, hydrogenation of this compound precursors (e.g., tert-butyl 5-methyl-(pyrrolidin-3-one)-1-carboxylate) using palladium on carbon (Pd/C) in ethanol under H₂ pressure (40 psi) is documented . Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 0.3 g Pd/C per 2 g substrate) to minimize side reactions.

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and methyl substituents on the pyrrolidinone ring. Mass spectrometry (MS) validates molecular weight (C₁₁H₁₃NO, molecular weight 175.23 g/mol) . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity, with retention times compared against authenticated standards.

Q. What are the key structural analogs of this compound, and how do they differ in reactivity?

- Methodological Answer : Analogs like 4-acetyl-1-benzylpyrrolidin-3-one and 1-benzyl-3-piperidone exhibit distinct reactivities due to substituent positioning and ring size. For example, the acetyl group in 4-acetyl derivatives enhances electrophilicity at the ketone position, enabling nucleophilic additions not observed in the methyl-substituted analog . Comparative reactivity studies require kinetic assays under controlled conditions (e.g., solvent polarity, temperature).

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be tailored to improve yield and stereochemical outcomes in this compound synthesis?

- Methodological Answer : Optimizing hydrogen pressure (e.g., 40–60 psi) and solvent polarity (e.g., ethanol vs. methanol) can enhance Pd/C catalyst efficiency. Stereochemical control may require chiral catalysts or additives (e.g., (R)-BINAP) to induce enantioselectivity, though this remains underexplored for this compound . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of dehalogenation byproducts.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with biological targets like enzymes or receptors. For instance, pyrrolidinone derivatives often bind to neurotransmitter transporters (e.g., serotonin reuptake proteins) via hydrogen bonding with the ketone oxygen and π-π stacking of the benzyl group . QSAR (Quantitative Structure-Activity Relationship) models trained on analogs with known bioactivity data improve prediction accuracy.

Q. How do stereochemical variations in pyrrolidinone derivatives impact their pharmacological profiles?

- Methodological Answer : Enantiomers of this compound may exhibit divergent binding affinities. For example, (3R,4R,5S)-configured analogs show enhanced activity in enzyme inhibition assays compared to their (3S,4S,5R) counterparts due to optimal spatial alignment with active sites . Stereoselective synthesis methods (e.g., asymmetric hydrogenation or chiral auxiliaries) are essential for producing enantiopure samples.

Q. What analytical challenges arise in characterizing degradation products of this compound under accelerated stability testing?

- Methodological Answer : LC-MS/MS coupled with high-resolution mass spectrometry (HRMS) identifies degradation pathways, such as oxidation of the pyrrolidinone ring or benzyl dealkylation. Forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) reveal labile functional groups. Quantification of impurities requires validated HPLC methods with detection limits ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.